2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Kinase Inhibition Selectivity Anticancer Research

2-Methoxy-5H-pyrrolo[2,3-b]pyrazine is a critical intermediate for kinase inhibitor research. This specific 2-methoxy derivative offers a defined electronic environment for SAR studies, directly influencing potency and selectivity for targets like FGFR and JAK3. Do not substitute with generic analogs; the 2-position substitution profoundly affects biological activity. Ensure research reproducibility by specifying this exact compound.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B15329159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5h-pyrrolo[2,3-b]pyrazine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=N1)C=CN2
InChIInChI=1S/C7H7N3O/c1-11-6-4-9-7-5(10-6)2-3-8-7/h2-4H,1H3,(H,8,9)
InChIKeyWZWJIVQLRRYBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5H-pyrrolo[2,3-b]pyrazine: Core Chemical Data and Kinase-Targeting Scaffold Context


2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS 1823381-89-0, molecular formula C7H7N3O, molecular weight 149.15) is a methoxy-substituted derivative of the 5H-pyrrolo[2,3-b]pyrazine heterocyclic scaffold . This scaffold is a nitrogen-containing fused pyrrole-pyrazine system that has been established across numerous studies as a privileged structure for kinase inhibition [1]. Research indicates that 5H-pyrrolo[2,3-b]pyrazine derivatives are particularly active against a range of protein kinases, including fibroblast growth factor receptors (FGFRs), Janus kinase 3 (JAK3), and cyclin-dependent kinases (CDKs) [2]. The 2-methoxy substitution pattern represents a fundamental modification point for structure-activity relationship (SAR) exploration within this class [3].

Why Generic Substitution Fails: Critical Role of 2-Position Modification in 5H-Pyrrolo[2,3-b]pyrazine Kinase Inhibitors


The 5H-pyrrolo[2,3-b]pyrazine scaffold exhibits profound sensitivity to substitution at the 2-position, rendering generic interchange of analogs highly unreliable for research procurement. Studies on JAK3 kinase inhibitors demonstrate that modifications at the 2-position, such as the introduction of phenyl ether moieties, directly impact both inhibitory potency and kinase selectivity profiles [1]. Similarly, in the development of FGFR inhibitors, rational exploration of substituents at various positions on the pyrrolo[2,3-b]pyrazine core was essential to transition from a weak initial hit to potent, selective lead compounds with favorable metabolic properties [2]. The presence of a methoxy group at the 2-position in the target compound provides a distinct electronic and steric environment compared to unsubstituted, alkyl, or aryl-substituted analogs, which can critically influence key molecular interactions such as hydrogen bonding with the kinase hinge region. Consequently, substituting 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine with a structurally similar but differently substituted analog may result in significant, unpredictable deviations in biological activity and synthetic utility, underscoring the necessity for precise compound specification in procurement.

Quantitative Evidence Guide: Comparative Performance of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine


Kinase Inhibition Selectivity: 5H-Pyrrolo[2,3-b]pyrazine Scaffold vs. Isomeric Pyrrolo[1,2-a]pyrazines

The 5H-pyrrolo[2,3-b]pyrazine scaffold, which forms the core of the target compound, demonstrates a class-level preference for kinase inhibition over antimicrobial activities when compared to its isomeric counterpart, the pyrrolo[1,2-a]pyrazine scaffold [1]. This distinction is critical for researchers focused on kinase-targeted drug discovery, as it guides initial scaffold selection [1].

Kinase Inhibition Selectivity Anticancer Research

FGFR Inhibitory Potency: Lead Compound 13 in 5H-Pyrrolo[2,3-b]pyrazine Series Demonstrates High Selectivity and Favorable Metabolic Profile

In a structure-based drug design program, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were optimized from a weakly active hit to yield potent and selective FGFR kinase inhibitors [1]. Compound 13, a specific analog within this series, was reported to display high selectivity and favorable metabolic properties, representing a significant advancement over the initial hit compound [1]. While quantitative IC50 data for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine itself is not available in the primary literature, this study establishes the quantitative potential of the 2-substituted 5H-pyrrolo[2,3-b]pyrazine scaffold to achieve high potency and selectivity through rational substitution at key positions [1].

FGFR Inhibitors Kinase Selectivity Metabolic Stability

JAK3 Inhibition: Impact of 2-Position Modification on Potency and Selectivity

A study on 5H-pyrrolo[2,3-b]pyrazine-based JAK3 inhibitors revealed that modifications at the 2-position, specifically the introduction of a phenyl ether moiety, are critical for improving JAK family selectivity [1]. The initial leads 1a and 1h, which lacked this 2-position optimization, showed promising potency but poor selectivity against other JAK isoforms [1]. Further exploration of the 2-position vector led to compounds 12b and 12d, which were identified as potent JAK3 inhibitors with improved kinase selectivity [1]. This SAR trend underscores the importance of the 2-position for achieving a desirable selectivity profile within this chemical class.

JAK3 Inhibitors Kinase Selectivity Immunology

CFTR Activation: Nanomolar Potency Achievable with Substituted Pyrrolo[2,3-b]pyrazines

Pyrrolo[2,3-b]pyrazine derivatives have been identified as submicromolar activators of wild-type and mutant CFTR chloride channels [1]. Specifically, RP107 (7-n-butyl-6-(4-hydroxyphenyl)-5H-pyrrolo[2,3-b]pyrazine) activated wild-type CFTR with an EC50 of 89 nM in short-circuit current assays on mouse colon tissue [1]. In contrast, the structural analog RP108 (7-n-butyl-6-(4-chlorophenyl) derivative) was significantly less potent, activating CFTR only at micromolar concentrations (EC50 = 103 µM) [1]. This >1000-fold difference in potency between two closely related analogs demonstrates the exquisite sensitivity of this scaffold's activity to specific substitution patterns.

CFTR Activators Cystic Fibrosis Ion Channels

High-Impact Application Scenarios for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine


FGFR Kinase Inhibitor Hit-to-Lead Optimization

2-Methoxy-5H-pyrrolo[2,3-b]pyrazine serves as an ideal starting scaffold for structure-based drug design programs targeting fibroblast growth factor receptors (FGFRs). As demonstrated by Jiang et al. (2018), systematic optimization of the 5H-pyrrolo[2,3-b]pyrazine core can transition a weak initial hit into a potent, selective, and metabolically favorable lead compound [1]. The methoxy group at the 2-position provides a defined electronic environment and a handle for further synthetic elaboration, enabling medicinal chemists to explore key vectors for improving potency, selectivity, and ADME properties [1].

JAK3 Inhibitor Selectivity Profiling

In immunology and inflammation research, achieving JAK isoform selectivity is a major challenge. The 2-position of the 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a critical site for modulating JAK3 selectivity [2]. 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine provides a foundational building block for synthesizing and evaluating novel JAK3 inhibitors with improved selectivity profiles, following the SAR trends established by Jaime-Figueroa et al. (2013), who demonstrated that strategic modifications at the 2-position can significantly enhance JAK family selectivity [2].

Kinase Selectivity Profiling Across CDK/GSK-3 Targets

The pyrrolo[2,3-b]pyrazine scaffold has been patented for its ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) with sub-micromolar potency and selectivity [3]. 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine can be employed in research programs aimed at developing novel therapeutics for neurodegenerative disorders (e.g., Alzheimer's disease) and cancers where CDK and GSK-3 deregulation are implicated [3]. Its defined substitution pattern allows for systematic SAR studies to map interactions with the ATP-binding pockets of these serine/threonine kinases [3].

Synthetic Intermediate for Advanced Pyrrolopyrazine Derivatives

Due to the established synthetic routes for functionalizing the pyrrolo[2,3-b]pyrazine core, 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine can be utilized as a versatile intermediate in medicinal chemistry campaigns [4]. The 2-methoxy group can be demethylated to yield a hydroxyl handle for further derivatization, or the pyrrole nitrogen (5-position) and the pyrazine ring can be subjected to various cross-coupling reactions to rapidly generate diverse libraries of kinase inhibitors for screening against a range of targets, including FGFRs, JAKs, and CDKs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.